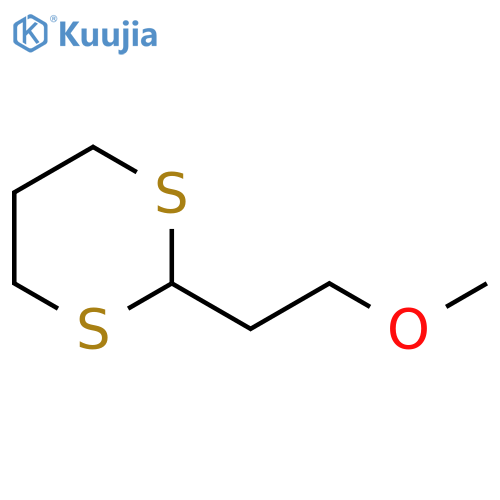

Cas no 938184-26-0 (2-(2-Methoxyethyl)-1,3-dithiane)

938184-26-0 structure

商品名:2-(2-Methoxyethyl)-1,3-dithiane

2-(2-Methoxyethyl)-1,3-dithiane 化学的及び物理的性質

名前と識別子

-

- 2-(2-methoxyethyl)-1,3-dithiane

- 2-(2-Methoxyethyl)-1,3-dithiane

-

- インチ: 1S/C7H14OS2/c1-8-4-3-7-9-5-2-6-10-7/h7H,2-6H2,1H3

- InChIKey: GQRVNLYPDDGITK-UHFFFAOYSA-N

- ほほえんだ: S1CCCSC1CCOC

計算された属性

- せいみつぶんしりょう: 178.04860741g/mol

- どういたいしつりょう: 178.04860741g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 81.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.8

- 疎水性パラメータ計算基準値(XlogP): 2

2-(2-Methoxyethyl)-1,3-dithiane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M139418-100mg |

2-(2-methoxyethyl)-1,3-dithiane |

938184-26-0 | 100mg |

$ 295.00 | 2022-06-04 | ||

| 1PlusChem | 1P01BGBV-2.5g |

2-(2-methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 2.5g |

$1745.00 | 2025-03-19 | |

| Enamine | EN300-188545-0.5g |

2-(2-methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 0.5g |

$613.0 | 2023-09-18 | |

| Enamine | EN300-188545-2.5g |

2-(2-methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 2.5g |

$1539.0 | 2023-09-18 | |

| A2B Chem LLC | AW13195-100mg |

2-(2-Methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 100mg |

$322.00 | 2024-07-18 | |

| 1PlusChem | 1P01BGBV-500mg |

2-(2-methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 500mg |

$717.00 | 2025-03-19 | |

| A2B Chem LLC | AW13195-10g |

2-(2-Methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 10g |

$3589.00 | 2024-07-18 | |

| Aaron | AR01BGK7-10g |

2-(2-methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 10g |

$4667.00 | 2024-07-18 | |

| A2B Chem LLC | AW13195-50mg |

2-(2-Methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 50mg |

$227.00 | 2024-07-18 | |

| 1PlusChem | 1P01BGBV-100mg |

2-(2-methoxyethyl)-1,3-dithiane |

938184-26-0 | 95% | 100mg |

$338.00 | 2025-03-19 |

2-(2-Methoxyethyl)-1,3-dithiane 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

938184-26-0 (2-(2-Methoxyethyl)-1,3-dithiane) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量